2-[(4-methoxyphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-[(4-methoxyphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[1,2-a][1,3,5]triazin-6-one core, substituted with methoxyphenyl and methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the reaction of 4-methoxyaniline with a suitable aldehyde, followed by cyclization with a triazine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient reaction progression and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the nitrogen atoms, using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism by which 2-[(4-methoxyphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and methyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 2-[(4-methoxyphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-thione
Uniqueness
Compared to similar compounds, 2-[(4-methoxyphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both methoxy and methyl groups can enhance its solubility and stability, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-8-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N5O2/c1-13-4-6-15(7-5-13)19-24-20(23-16-8-10-17(28-3)11-9-16)25-21-22-14(2)12-18(27)26(19)21/h4-12,19H,1-3H3,(H2,22,23,24,25) |
InChI Key |
TWMMTIKCPOSFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(NC3=NC(=CC(=O)N23)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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